molecular formula C10H11NO B2664911 5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde CAS No. 185220-65-9

5,6,7,8-Tetrahydroisoquinoline-1-carbaldehyde

Cat. No. B2664911
CAS No.: 185220-65-9
M. Wt: 161.204
InChI Key: RFOUJHDITIMDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043248

Procedure details

1-Hydroxymethyl-5,6,7,8-tetrahydroisoquinoline (4.14 g, 25.4 mmole) is dissolved in 75 ml dioxane in a 200 ml one neck round bottom flask under nitrogen. The solution is treated with selenium dioxide (1.56 g, 14.0 mmole) and the reaction mixture is warmed to 80-85° C. for 2.5 h. The mixture is cooled to room temperature, is diluted with 125 ml dichloromethane and is filtered through celite. The filter cake is washed well with fresh dichloromethane and the filtrate is concentrated in vacuo to an amber oil. The crude material is chromatographed over 200 g silica gel (230-400 mesh), eluting with 1:5:4 acetone/chloroform/hexane while collecting 50 ml fractions. Fractions 11-18 are combined and concentrated to give 3.69 g (90%) of 5,6,7,8,-tetrahydroisoquinoline-1-carbaldehyde.
Name
1-Hydroxymethyl-5,6,7,8-tetrahydroisoquinoline
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][N:4]=1.[Se](=O)=O>O1CCOCC1.ClCCl>[C:3]1([CH:2]=[O:1])[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
1-Hydroxymethyl-5,6,7,8-tetrahydroisoquinoline
Quantity
4.14 g
Type
reactant
Smiles
OCC1=NC=CC=2CCCCC12
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Name
one
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.56 g
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
is filtered through celite
WASH
Type
WASH
Details
The filter cake is washed well with fresh dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo to an amber oil
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 200 g silica gel (230-400 mesh)
WASH
Type
WASH
Details
eluting with 1:5:4 acetone/chloroform/hexane
CUSTOM
Type
CUSTOM
Details
while collecting 50 ml fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=NC=CC=2CCCCC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.69 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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